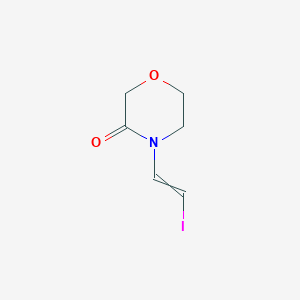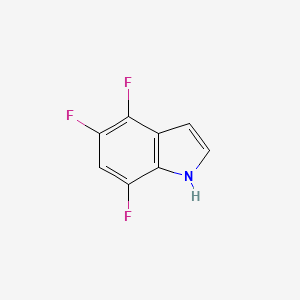![molecular formula C20H20I3NO6 B11823700 (2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)
(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a hydroxy group, making it a subject of interest in medicinal chemistry and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, including iodination, esterification, and amide formation The process begins with the iodination of phenol derivatives, followed by the protection of hydroxyl groups using tert-butyl groups
Industrial Production Methods
Industrial production of this compound requires precise control over reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the progress of the reactions and to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Iodine atoms can be reduced to form less iodinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce deiodinated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its iodine atoms and hydroxy group make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, making it a subject of interest in drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Mécanisme D'action
The mechanism of action of (2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and hydroxy group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-3-[4-(4-hydroxy-3-chlorophenoxy)-3,5-dichlorophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (2R)-3-[4-(4-hydroxy-3-bromophenoxy)-3,5-dibromophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Uniqueness
Compared to similar compounds, (2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its multiple iodine atoms, which impart distinct chemical and biological properties. These iodine atoms enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H20I3NO6 |
|---|---|
Poids moléculaire |
751.1 g/mol |
Nom IUPAC |
(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m1/s1 |
Clé InChI |
RHPREXVEYLGBHT-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)
![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)

![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)

![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)

